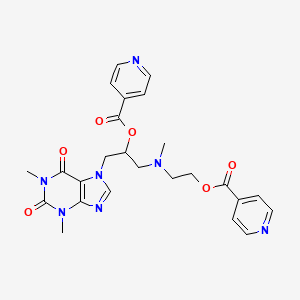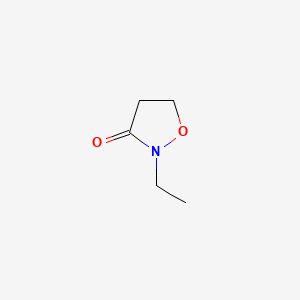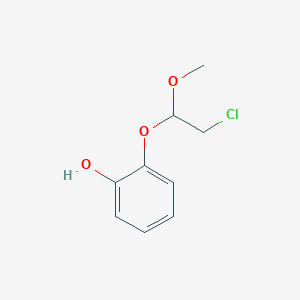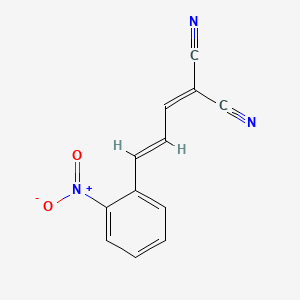
(2-Nitrocinnamylidene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Nitrocinnamylidene)malononitrile is an organic compound known for its unique chemical structure and reactivity. It is a derivative of malononitrile, which is a valuable building block in organic synthesis. The compound is characterized by the presence of a nitro group, a cinnamylidene moiety, and two cyano groups, making it highly reactive and versatile in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrocinnamylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting benzaldehyde derivatives with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as hydrotalcites can be employed to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Nitrocinnamylidene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives, such as amino, nitroso, and thiol-substituted compounds .
Wissenschaftliche Forschungsanwendungen
(2-Nitrocinnamylidene)malononitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Nitrocinnamylidene)malononitrile involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the nitro and cyano groups, which can participate in electron transfer and nucleophilic addition reactions. These interactions can lead to the formation of reactive intermediates that can modify biological macromolecules, such as proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Malononitrile: A simpler analog without the nitro and cinnamylidene groups.
Benzylidenemalononitrile: Similar structure but lacks the nitro group.
Cinnamylidenemalononitrile: Similar structure but lacks the nitro group.
Uniqueness: (2-Nitrocinnamylidene)malononitrile is unique due to the presence of both the nitro and cinnamylidene groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in chemistry, biology, and industry .
Eigenschaften
CAS-Nummer |
41122-42-3 |
|---|---|
Molekularformel |
C12H7N3O2 |
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
2-[(E)-3-(2-nitrophenyl)prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C12H7N3O2/c13-8-10(9-14)4-3-6-11-5-1-2-7-12(11)15(16)17/h1-7H/b6-3+ |
InChI-Schlüssel |
KWNBVBVINZVSFN-ZZXKWVIFSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/C=C(C#N)C#N)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC=C(C#N)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



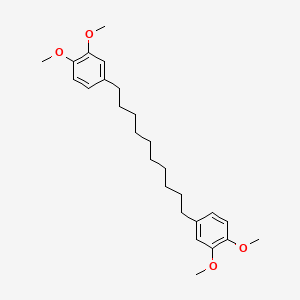
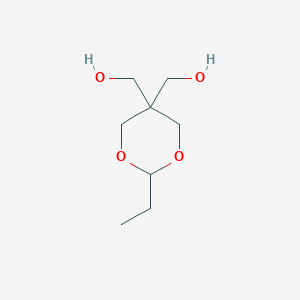

![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
![(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14653485.png)

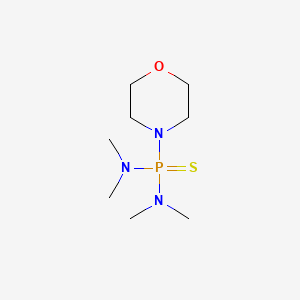
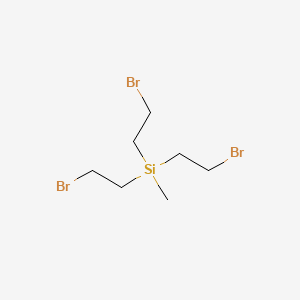
![1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)
